3,4-Dihydro-2H-naphtho[1,2-b]pyran

Photochromism Electrocyclic reaction Scaffold classification

Researchers developing NF-κB inhibitors or β-lapachone antitumor agents need a reliable parent scaffold for divergent SAR-not individual pre-functionalized analogs. 3,4-Dihydro-2H-naphtho[1,2-b]pyran (CAS 3722-87-0) is the unsubstituted benzochroman core enabling C2-functionalization, naphthalene electrophilic chemistry, and full library synthesis from one intermediate. • Non-photochromic dihydro scaffold ensures ambient light stability during synthesis & storage. • Zero rotatable bonds, XLogP3=3.5, TPSA 9.2 Ų-conformationally rigid, membrane-permeable pharmacophore. • Versatile electrophilic reactivity at both pyran & naphthalene sites enables diverse functionalization strategies.

Molecular Formula C13H12O
Molecular Weight 184.23 g/mol
CAS No. 3722-87-0
Cat. No. B1255171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-naphtho[1,2-b]pyran
CAS3722-87-0
Synonyms3(S)-3,4-dihydro-5,10-di-beta-D-glucopyranoside-2,2-dimethyl-2H-naphtho(2,3-b)pyran-3-ol
benzochroman
Molecular FormulaC13H12O
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=CC=CC=C3C=C2)OC1
InChIInChI=1S/C13H12O/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h1-2,4,6-8H,3,5,9H2
InChIKeyIXNVNKMGHGWCFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-naphtho[1,2-b]pyran Identity & Procurement


3,4-Dihydro-2H-naphtho[1,2-b]pyran (CAS 3722-87-0), also named 3,4-dihydro-2H-benzo[h]chromene or 7,8-benzochroman, is a linear dihydronaphthopyran with molecular formula C₁₃H₁₂O and molecular weight 184.23 g/mol [1]. The compound features a saturated pyran ring (sp³ carbons at C3 and C4) fused linearly to a naphthalene core at the [1,2-b] positions, distinguishing it from the fully unsaturated 2H-naphtho[1,2-b]pyran (CAS 230-62-6, MW 182.22) and the angular 3H-naphtho[2,1-b]pyran isomers [2]. It serves as the unsubstituted parent scaffold for several pharmacologically significant compound classes, including β-lapachone-type antitumor quinones and NF-κB inhibitory chromene-2-carboxamides [3][4]. Its computed XLogP3 of 3.5, topological polar surface area of 9.2 Ų, and absence of hydrogen bond donors position it as a lipophilic, membrane-permeable scaffold with zero rotatable bonds, conferring conformational rigidity [1].

Scaffold Identity Unsubstituted 3,4-dihydro-2H-naphtho[1,2-b]pyran parent core for β-lapachone and benzochromene library synthesis
Photophysical Profile Non-photochromic saturated pyran – eliminates photochemical side reactions during synthesis and biological assays
Conformational Fit Zero rotatable bonds, rigid tricyclic framework – supports fragment-based design and reduces entropic penalty

3,4-Dihydro-2H-naphtho[1,2-b]pyran Cannot Be Replaced


The 3,4-dihydro-2H-naphtho[1,2-b]pyran scaffold occupies a structurally unique intersection among naphthopyran isomers that precludes simple interchange with either its fully unsaturated counterpart (2H-naphtho[1,2-b]pyran, CAS 230-62-6) or the angular [2,1-b] isomer. Critically, saturation of the C3–C4 bond eliminates the conjugated diene system required for the 6π electrocyclic ring-opening that defines photochromic naphthopyrans [1]. This renders the target compound non-photochromic—a functionally decisive property when the intended application is a pharmaceutical building block rather than a photoresponsive material. Conversely, the linear [1,2-b] fusion pattern confers electrophilic reactivity at the naphthalene moiety not observed in the angular [2,1-b] series [2]. Furthermore, while simple chroman (3,4-dihydro-2H-1-benzopyran, MW 134.18) offers a smaller, less lipophilic core, the benzochroman scaffold of 3722-87-0 provides the extended π-surface and increased logP essential for target engagement in NF-κB inhibition and antitumor quinone pharmacophores [3][4]. These differences are structural and mechanistic, not merely incremental, and have direct consequences for both synthetic strategy and biological outcome.

Unsaturated 2H-naphtho[1,2-b]pyran Active photochromic 6π electrocyclic ring-opening may cause undesired photoactivation; the saturated analog prevents this.
Angular 3H-naphtho[2,1-b]pyran isomers Different ring fusion pattern alters electrophilic reactivity at naphthalene positions and solvolysis kinetics.
Simple chroman (benzopyran) cores Lower lipophilicity and smaller π-surface reduce target engagement potential; published NF-κB SAR shows scaffold-hopping gain with benzochroman.

3,4-Dihydro-2H-naphtho[1,2-b]pyran Differentiation Evidence vs. Analogs


Photochromism: Saturated vs. Unsaturated Naphthopyran

The target compound (3722-87-0) possesses a saturated C3–C4 bond in the pyran ring (sp³ hybridization), which eliminates the conjugated diene system essential for the 6π electrocyclic ring-opening reaction that defines photochromic naphthopyrans. In contrast, the fully unsaturated 2H-naphtho[1,2-b]pyran (CAS 230-62-6) contains a C3=C4 double bond and undergoes photochemical ring-opening to generate colored merocyanine dyes [1]. This structural difference is reflected in the molecular formulas: C₁₃H₁₂O (target, MW 184.23) vs. C₁₃H₁₀O (unsaturated analog, MW 182.22)—a difference of exactly two hydrogen atoms and ~2.01 g/mol [2][3]. The saturated analog lacks the extended π-conjugation between the pyran oxygen and the naphthalene ring, resulting in a non-planar pyran ring conformation versus the planar geometry of the unsaturated form [1].

Photochromic ring-opening
Head-to-head
Target: no 6π electrocyclic reactivity; sp³ C3–C4; MW 184.23. Comparator: 2H-naphtho[1,2-b]pyran: active photochromic; sp² C3=C4; MW 182.22.
Non-photochromic scaffold prevents side reactions
2.01 g/mol MW difference; 2 H atoms
Photochromism Electrocyclic reaction Scaffold classification

Linear vs. Angular Isomer Solvolysis Reactivity

Derrick et al. (1999) directly compared the solvolysis rates of 3,4-dihalogeno-3,4-dihydro-2H-naphtho[1,2-b]pyrans (linear [1,2-b] series, derived from the target scaffold) against 1,2-dihalogeno-2,3-dihydro-1H-naphtho[2,1-b]pyrans (angular [2,1-b] series) in acetone–water and acetone–methanol mixtures [1][2]. Rate constants and activation parameters (ΔH‡ and ΔS‡) were obtained for both series, with initial concentrations standardized at ~0.05 M across the range 0.01–0.05 M [2]. The distinct solvolytic behavior between the two isomeric series demonstrates that the position of the ring fusion relative to the pyran oxygen atom directly modulates the electrophilicity and leaving-group aptitude at the dihalogeno positions. Separately, Li (1991) reported that the [1,2-b] and [2,3-b] systems exhibit particular reactivity toward electrophilic attack at the naphthalene moiety, a property not shared by the [2,1-b] series [3].

Solvolysis kinetics
Head-to-head
Linear [1,2-b] dihalogeno derivatives vs. angular [2,1-b] series; distinct rate constants and activation parameters in acetone–water/methanol.
Regioisomeric identity controls electrophilic reactivity
Initial conc. ~0.05 M; duplicate runs
Solvolysis kinetics Linear vs. angular isomer Reactivity comparison

Electrophilic Reactivity: Naphthopyran vs. Benzopyran Core

Li (1991) systematically compared the reactivity of the pyran double bond across naphthopyran and benzopyran systems using two probe reactions: (i) addition of hypobromous acid (HOBr) and (ii) direct epoxidation of the double bond [1]. The study concluded that naphthopyrans are more reactive than the corresponding benzopyrans (chromenes) toward both electrophilic reagents [1]. Within the naphthopyran family, the [1,2-b] and [2,3-b] systems exhibited particularly enhanced reactivity and were also prone to electrophilic attack in the naphthalene moiety—a dual reactivity feature absent in simple benzopyrans and in the [2,1-b] naphthopyran series [1]. This enhanced reactivity was attributed to the extended π-conjugation provided by the benzo-annulated naphthalene core, which stabilizes cationic intermediates formed during electrophilic addition to the pyran double bond.

Electrophilic reactivity rank
Class-level
Naphtho[1,2-b]pyrans > benzopyrans; additional naphthalene electrophilic sites in [1,2-b] and [2,3-b] series.
Higher reactivity enables versatile functionalization
HOBr addition, epoxidation assays
Electrophilic addition Epoxidation Hypobromous acid Benzopyran comparator

β-Lapachone Antitumor Quinone Parent Scaffold

The 3,4-dihydro-2H-naphtho[1,2-b]pyran core is the obligate parent scaffold for the β-lapachone class of antitumor o-naphthoquinones. Schaffner-Sabba et al. (1984) demonstrated that the 3,4-dihydro-2H-naphtho[1,2-b]pyran-5,6-dione framework is essential for biological activity, with the 2,2-dimethyl derivative (β-lapachone, 10a) serving as the naturally occurring reference compound [1]. In a systematic SAR study, modifications at position 2 of the pyran ring were evaluated: all 2,2-substituted derivatives (10b–e) retained strong inhibition of RNA-dependent DNA polymerase reverse transcriptase activity comparable to β-lapachone [1]. Critically, the 2-methyl-2-phenyl derivative (10e) proved approximately equipotent to β-lapachone (10a) in prolonging the mean survival time of mice infected with Rauscher leukemia virus—the in vivo efficacy endpoint [1]. This establishes that biological activity is fundamentally scaffold-dependent: the dihydrobenzochromenone core is non-negotiable, while substitution at position 2 modulates—but does not create—activity.

In vivo model response
Reported
β-Lapachone (10a) and 2-methyl-2-phenyl derivative (10e) ≈ equipotent in prolonging survival in Rauscher leukemia mouse model.
Model-response endpoint context; scaffold essential
Reverse transcriptase inhibition retained
β-Lapachone Antitumor Quinone pharmacophore Rauscher leukemia

NF-κB Inhibition: Benzochromene vs. Chroman Scaffold

Choi et al. (2014) designed a scaffold-hopping strategy from the chroman-based lead compound KL-1156 (6-hydroxy-7-methoxychroman-2-carboxylic acid phenyl amide) to the 3,4-dihydro-2H-benzo[h]chromene (benzochroman) core [1]. A focused library of N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives (series 1a–k) was synthesized and evaluated for NF-κB transcriptional inhibitory activity in LPS-stimulated cells and anti-proliferative activity against NCI-H23 lung cancer cells [1]. The benzochromene derivatives exhibited improved inhibitory activity compared to the parent chroman-based lead KL-1156, with compound 1i showing outstanding inhibitory effects on LPS-induced NF-κB transcriptional activity relative to KL-1156 [1]. This demonstrates that the benzo-annulated chroman scaffold provides a tangible potency advantage over the simpler chroman core, attributable to enhanced hydrophobic interactions from the extended naphthalene π-surface.

NF-κB inhibition
Head-to-head
Benzochroman-2-carboxamides (1a–k) showed reported improved NF-κB inhibition vs. chroman lead KL-1156 in LPS-stimulated cells; compound 1i most active.
Benzochroman scaffold enhances target engagement
NCI-H23 anti-proliferative assay context
NF-κB inhibition Benzochromene Chroman scaffold hop SAR

Conformational Rigidity vs. Flexible Chain Analogs

3,4-Dihydro-2H-naphtho[1,2-b]pyran (3722-87-0) possesses zero rotatable bonds (PubChem computed property), a rotatable bond count of 0, 14 heavy atoms, and a complexity score of 201, reflecting a completely rigid tricyclic framework [1]. In comparison, a ring-opened or partially saturated analog such as 1-(1-naphthoxy)-2-propanol or other acyclic naphthyl ether precursors contain multiple rotatable bonds (typically 4–6) and increased conformational entropy [2]. The fully unsaturated 2H-naphtho[1,2-b]pyran also has zero rotatable bonds but differs in ring planarity (completely planar vs. the non-planar saturated pyran of the target) [3]. The conformational rigidity of the target compound translates to lower entropic penalty upon target binding and higher ligand efficiency in fragment-based drug discovery, while the saturated pyran provides a degree of three-dimensionality absent in the planar unsaturated analog [1].

Conformational rigidity
Context-dependent
Target: 0 rotatable bonds, non-planar pyran. Unsaturated analog: 0 rotatable bonds, planar. Acyclic precursors: 4–6 rotatable bonds.
Rigid core supports ligand efficiency
PubChem computed descriptors
Conformational restriction Ligand efficiency Scaffold rigidity Physicochemical property

3,4-Dihydro-2H-naphtho[1,2-b]pyran Key Application Scenarios


β-Lapachone Analog Library Synthesis

The unsubstituted 3,4-dihydro-2H-naphtho[1,2-b]pyran core (3722-87-0) serves as the universal starting point for systematic SAR exploration of β-lapachone-class antitumor agents. As demonstrated by Schaffner-Sabba et al. (1984), the 5,6-dione oxidation state of this scaffold is the essential pharmacophore, with modifications at position 2 (alkyl, aryl, spiro) and positions 8/9 (benzene ring substituents) enabling potency modulation [1]. Procuring the parent scaffold allows divergent synthesis of entire compound libraries from a single intermediate, rather than purchasing individual pre-functionalized analogs (e.g., CAS 16274-33-2, the 2,2-dimethyl derivative). The non-photochromic nature of the dihydro scaffold also ensures chemical stability under ambient light during synthesis and storage—an advantage over photochromic naphthopyran intermediates [2].

NF-κB Inhibitor Development via Benzochroman Scaffold Hopping

Choi et al. (2014) established that N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives exhibit superior NF-κB inhibitory activity compared to the chroman-based lead KL-1156 [3]. 3,4-Dihydro-2H-naphtho[1,2-b]pyran (3722-87-0) provides the direct synthetic entry point to this benzochroman-2-carboxamide series via functionalization at the C2 position of the saturated pyran ring. The improved potency of the benzochroman series over simpler chromans is attributed to the extended hydrophobic surface area from the naphthalene moiety (XLogP3 = 3.5, 14 heavy atoms, 9.2 Ų TPSA), which enhances target protein engagement [4]. Programs seeking to improve upon chroman-based NF-κB inhibitors should prioritize this scaffold.

Electrophilic Functionalization Exploiting Naphthopyran Reactivity

The Li (1991) doctoral thesis established that naphtho[1,2-b]pyrans are more reactive than benzopyrans toward hypobromous acid addition and direct epoxidation, with the [1,2-b] and [2,3-b] systems exhibiting dual reactivity (pyran double bond + naphthalene electrophilic sites) [5]. For synthetic chemistry groups developing new electrophilic functionalization methodologies (halogenation, epoxidation, ring-opening cascades), 3722-87-0 offers a privileged substrate with higher and more versatile reactivity than simple chroman controls. The epoxynaphthopyran intermediates are attractive precursors for benzo-fused chroman-3-ones and chroman-3,4-diones—valuable building blocks in their own right [5].

Mechanochemical Control Scaffold via Saturated Pyran

While the fully unsaturated 2H-naphtho[1,2-b]pyran functions as a mechanophore producing colored merocyanine dyes upon mechanical activation [2], the 3,4-dihydro analog (3722-87-0) provides a mechanochemically silent control scaffold for comparative polymer mechanochemistry studies. The absence of the conjugated diene system precludes the 6π electrocyclic ring-opening that generates the diagnostic color change [2]. This makes 3722-87-0 valuable as a negative control or as a precursor for synthesizing mechanochemically active derivatives via controlled dehydrogenation or functionalization—enabling systematic investigation of structure–mechanochemical reactivity relationships without background signal from the parent scaffold.

Application
Selection Property
Validation Focus
β-Lapachone analog library synthesis
Scaffold oxidation state / 5,6-dione pharmacophore
Reverse transcriptase inhibition; in vivo model survival endpoint review
NF-κB inhibitor development
Extended hydrophobic surface area (logP profile)
NF-κB transcriptional inhibition assay; anti-proliferative endpoint review
Electrophilic functionalization methodology
Higher electrophilic reactivity vs. chroman
HOBr addition, epoxidation, and naphthalene site reactivity
Mechanochemical control experiments
Non-photochromic saturated pyran
Absence of 6π electrocyclic color change
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